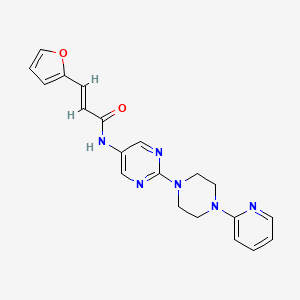

(E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide

Descripción

The compound (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide features an acrylamide backbone with a furan-2-yl group at the α,β-unsaturated position and a pyrimidine-piperazine-pyridine moiety at the amide nitrogen. The pyridinylpiperazine group is a common pharmacophore in kinase inhibitors and receptor modulators, while the furan ring may contribute to metabolic stability and solubility .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c27-19(7-6-17-4-3-13-28-17)24-16-14-22-20(23-15-16)26-11-9-25(10-12-26)18-5-1-2-8-21-18/h1-8,13-15H,9-12H2,(H,24,27)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUOLAAJHOHTAD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A furan ring

- A pyrimidine moiety

- A piperazine substituent

This unique combination suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.

1. Serotonin Receptor Binding

Research indicates that compounds with similar structural features exhibit significant binding affinities to serotonin receptors, particularly the 5-HT7 receptor. For example, a study demonstrated that certain piperazine-substituted heterobiaryls showed over 60% inhibition in binding assays at a concentration of 1 µM . This suggests that (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide may also interact with serotonin pathways, potentially influencing mood and cognition.

2. Anticancer Activity

The compound's structural analogs have been tested for anticancer properties. In vitro studies showed that pyrimidine derivatives can inhibit key kinases involved in cancer cell proliferation. For instance, compounds targeting PfGSK3 and PfPK6 demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cell lines . The specific activity of (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide against various cancer types remains to be fully elucidated but shows promise based on related compounds.

3. Antimicrobial Properties

Emerging studies suggest that similar compounds exhibit antimicrobial activity. The furan and pyrimidine rings are known to enhance the interaction with bacterial enzymes, suggesting that (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide could possess antibacterial properties .

Case Study 1: Inhibition of Cancer Cell Lines

A recent study evaluated the efficacy of various pyrimidine derivatives on breast cancer cell lines, revealing that modifications to the piperazine ring significantly affected potency. The most effective derivatives demonstrated IC50 values below 100 nM .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, compounds similar to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide were screened for their effects on cognitive function in animal models. Results indicated improved memory retention associated with serotonin receptor modulation .

Table 1: Biological Activity Summary

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Acrylamide Derivatives with Heterocyclic Substituents

Compound 5012 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide ()

- Structural Differences : Replaces the furan-2-yl group with a nitro-substituted phenyl ring and introduces a tolyl-acrylamido side chain.

- The tolyl group may improve hydrophobic interactions but limit metabolic stability compared to furan .

Compound 4412 : (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide ()

- Structural Differences : Substitutes furan with a pyridin-3-yl group and adds a methoxyphenyl-acrylamido chain.

- Impact : The pyridine ring enhances basicity and solubility, while the methoxy group facilitates hydrogen bonding. However, the absence of a piperazine linker may reduce selectivity for kinase targets .

Compounds : (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

- Structural Differences: Incorporates a cyano group and trifluoromethylphenyl-furan substituent.

- The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the unsubstituted furan in the target compound .

Piperazine-Linked Pyrimidine Derivatives

Compound 3b : N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide ()

- Structural Differences: Replaces the pyridin-2-ylpiperazine with a methylpiperazine group and integrates a fused pyrimidine-dipyrimidinone core.

- Impact : The methylpiperazine may improve water solubility, while the fused pyrimidine system could enhance DNA intercalation or topoisomerase inhibition. However, increased rigidity might reduce conformational adaptability for target binding .

Compound 1407520-45-9 : N-(5-((5-chloro-4-((2-(dimethylphosphoryl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)acrylamide ()

- Structural Differences : Includes a phosphoryl group and chloro-pyrimidine substituents.

- The chlorine atom may enhance halogen bonding but could increase toxicity risks .

Substituent Effects on Pharmacokinetics and Bioactivity

Key Research Findings and Limitations

- Synthetic Accessibility : The target compound shares synthetic routes with and compounds (e.g., oxazolone intermediates), suggesting scalable production .

- Biological Target Hypotheses : The pyridinylpiperazine group aligns with kinase inhibitor pharmacophores (e.g., JAK2 or EGFR inhibitors), while furan may reduce CYP450-mediated metabolism compared to thiophene derivatives .

- Data Gaps : Direct comparative data (e.g., IC50 values, pharmacokinetic profiles) are absent in provided evidence, necessitating further empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.